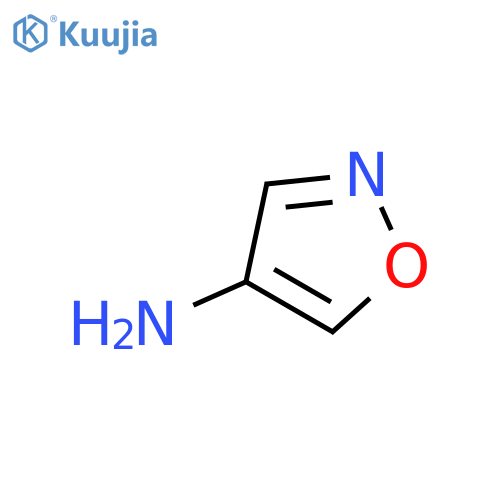

Cas no 108511-97-3 (1,2-oxazol-4-amine)

1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

-

- Isoxazol-4-amine

- 4-Aminoisoxazole

- Isoxazol-4-ylamine

- 1,2-oxazol-4-aMine

- 4-Isoxazolamine

- Isoxazole-4-amine

- PubChem22316

- 4-Aminoisoxazole, AldrichCPR

- CVCYZCBJCQXUCN-UHFFFAOYSA-N

- AB43605

- ST2419440

- AB0034690

- X8883

- J3.534.619H

- A801888

- I1

- DTXSID30549977

- MFCD08234629

- LCZC2248

- EN300-44060

- AS-56732

- F14139

- SY041839

- SB30530

- 108511-97-3

- AKOS007930457

- ALBB-032264

- DB-003455

- CS-0018833

- C3H4N2O

- J-002158

- 1,2-oxazol-4-amine

-

- MDL: MFCD08234629

- インチ: 1S/C3H4N2O/c4-3-1-5-6-2-3/h1-2H,4H2

- InChIKey: CVCYZCBJCQXUCN-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C(C([H])=N1)N([H])[H]

計算された属性

- せいみつぶんしりょう: 84.03240

- どういたいしつりょう: 84.032362755g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 48.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- 密度みつど: 1.241

- ふってん: 234.652 °C at 760 mmHg

- フラッシュポイント: 95.714 °C

- PSA: 52.05000

- LogP: 0.83800

1,2-oxazol-4-amine セキュリティ情報

1,2-oxazol-4-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,2-oxazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A303650-250mg |

Isoxazol-4-amine |

108511-97-3 | 97% | 250mg |

$61.0 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0460-1g |

Isoxazol-4-ylamine |

108511-97-3 | 96% | 1g |

¥2605.69 | 2025-01-21 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00456-1g |

1,2-oxazol-4-amine |

108511-97-3 | 97% | 1g |

1862.00 | 2021-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00456-0.1g |

1,2-oxazol-4-amine |

108511-97-3 | 97% | 0.1g |

450.00 | 2021-07-09 | |

| eNovation Chemicals LLC | Y1006178-1G |

1,2-oxazol-4-amine |

108511-97-3 | 97% | 1g |

$150 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1006178-10G |

1,2-oxazol-4-amine |

108511-97-3 | 97% | 10g |

$870 | 2024-05-23 | |

| Enamine | EN300-44060-10.0g |

1,2-oxazol-4-amine |

108511-97-3 | 95% | 10.0g |

$1058.0 | 2023-02-10 | |

| Enamine | EN300-44060-10000mg |

1,2-oxazol-4-amine |

108511-97-3 | 95.0% | 10g |

$901.0 | 2022-02-28 | |

| Enamine | EN300-44060-2500mg |

1,2-oxazol-4-amine |

108511-97-3 | 95.0% | 2500mg |

$400.0 | 2022-02-28 | |

| Enamine | EN300-44060-5000mg |

1,2-oxazol-4-amine |

108511-97-3 | 95.0% | 5g |

$603.0 | 2022-02-28 |

1,2-oxazol-4-amine 関連文献

-

Gladys E. Granero,Maríía M. de Bertorello,Margarita C. Bri?ón J. Chem. Res. (S) 1999 110

-

2. U.V. and 15N N.M.R. integrated study of the protonation of aminoazolesAdele Garrone,Roberta Fruttero,Carla Tironi,Alberto Gasco J. Chem. Soc. Perkin Trans. 2 1989 1941

-

Masato Tsuda,Taiki Morita,Hiroyuki Nakamura Chem. Commun. 2022 58 1942

-

4. Synthesis of 4-amino-5-allenylisoxazoles via gold(i)-catalysed propargyl aza-Claisen rearrangementMasato Tsuda,Taiki Morita,Shintaro Fukuhara,Hiroyuki Nakamura Org. Biomol. Chem. 2021 19 1358

-

Vinicius Bonatto,Pedro Henrique Jatai Batista,Lorenzo Cianni,Daniela De Vita,Daniel G. Silva,Rodrigo Cedron,Daiane Y. Tezuka,Sérgio de Albuquerque,Carolina Borsoi Moraes,Caio Haddad Franco,Jer?nimo Lameira,Andrei Leit?o,Carlos A. Montanari RSC Med. Chem. 2020 11 1275

1,2-oxazol-4-amineに関する追加情報

1,2-oxazol-4-amine(108511-97-3)に関する最新研究動向

1,2-oxazol-4-amine(CAS登録番号:108511-97-3)は、近年、医薬品開発において重要な中間体として注目されている化合物です。本化合物は、その特異的な化学構造から、さまざまな生物活性を示す可能性があり、特に抗炎症剤や抗がん剤の開発において重要な役割を果たすことが期待されています。本稿では、この化合物に関する最新の研究成果をまとめ、その応用可能性について考察します。

最近の研究では、1,2-oxazol-4-amineの合成方法とその最適化が大きく進展しています。2023年に発表された研究では、新しい触媒反応を利用することで、従来よりも高い収率で本化合物を合成できることが示されました。この方法は、環境負荷の低減にも寄与し、グリーンケミストリーの観点からも評価されています。

さらに、1,2-oxazol-4-amineの生物活性に関する研究も進んでいます。ある研究チームは、この化合物が特定のキナーゼを阻害する能力を持つことを発見し、これが抗がん剤開発の新たなターゲットとなる可能性を示唆しました。特に、EGFR(上皮成長因子受容体)チロシンキナーゼに対する阻害活性が確認されており、非小細胞肺がんなどの治療への応用が期待されています。

また、1,2-oxazol-4-amineを基本骨格とする一連の誘導体が合成され、その構造活性相関(SAR)が詳細に調査されています。これらの研究から、特定の位置に置換基を導入することで、化合物の溶解度や細胞透過性が向上し、薬理活性が大幅に改善されることが明らかになりました。この知見は、今後の薬剤設計において非常に貴重な情報となります。

創薬研究においては、1,2-oxazol-4-amineを含む化合物ライブラリが構築され、ハイスループットスクリーニング(HTS��が実施されています。これにより、新規リード化合物の同定が加速しており、特に自己免疫疾患や神経変性疾患の治療薬開発において有望な結果が得られています。

今後の展望として、1,2-oxazol-4-amineの臨床応用に向けた研究がさらに進むことが期待されます。現在進行中の前臨床試験では、この化合物の安全性プロファイルと薬物動態特性が評価されており、近い将来の臨床試験開始が期待されています。また、ナノ粒子製剤技術との組み合わせによる薬物送達システムの開発も注目されており、治療効果の向上と副作用の軽減が可能になるかもしれません。

総括すると、1,2-oxazol-4-amine(108511-97-3)は、その多様な生物活性と構造改変の容易さから、医薬品開発における重要な化合物としての地位を確立しつつあります。今後も、基礎研究から臨床応用に至るまで、幅広い分野での研究進展が期待されます。

108511-97-3 (1,2-oxazol-4-amine) 関連製品

- 70-69-9(4'-Aminopropiophenone)

- 7293-45-0(4-Amino-p-terphenyl)

- 35704-19-9(N-(4-Cyanophenyl)acetamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)